molecular formula C15H13N3O2S B2938195 N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide CAS No. 1207009-13-9

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide

Cat. No. B2938195
CAS RN: 1207009-13-9
M. Wt: 299.35
InChI Key: NSBBYSRASSNNRN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The isoxazole and thieno rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoxazole and thieno rings, as well as the indole group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could affect its solubility, stability, and reactivity .

Scientific Research Applications

Corrosion Inhibition

Research has highlighted the synthesis and evaluation of similar compounds for their corrosion inhibition properties. For example, derivatives of acetamide and isoxazoline have been synthesized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil mediums. These studies demonstrate the potential of such compounds in developing new corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).

Drug Design and Synthesis

Compounds within this chemical family have been designed and synthesized for potential therapeutic uses. For instance, indole acetamide derivatives have been synthesized and characterized, with their anti-inflammatory activity confirmed through in silico modeling studies targeting cyclooxygenase domains. Such research underscores the importance of these compounds in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Coordination Chemistry and Antioxidant Activity

The synthesis of coordination complexes using pyrazole-acetamide derivatives has been explored, highlighting the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, indicating their potential in creating new antioxidant agents (Chkirate et al., 2019).

Organic Synthesis and Chemical Transformations

The chemical transformations of isothioureas with lactam derivatives to produce thiazoles and lactamiminoalkyl thiazoles have been studied. This research contributes to the understanding of ring-chain transformations and the synthesis of novel organic compounds (Radics, Liebscher, & Pätzel, 1992).

Chemoselective Acetylation

Studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlight the utility of enzymatic methods in selective organic synthesis. This process is relevant for the synthesis of intermediates in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(17-15-11-7-21-8-13(11)18-20-15)5-9-6-16-12-4-2-1-3-10(9)12/h1-4,6,16H,5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBYSRASSNNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide

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